molecular formula C17H18N4OS B1436810 Olanzapine 2-Carboxaldehyde CAS No. 1330277-34-3

Olanzapine 2-Carboxaldehyde

Cat. No.: B1436810
CAS No.: 1330277-34-3
M. Wt: 326.4 g/mol
InChI Key: MSQVWUCKQZRTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olanzapine 2-Carboxaldehyde typically involves the modification of the olanzapine molecule. One common method includes the oxidation of olanzapine using specific oxidizing agents under controlled conditions . The reaction conditions often require a solvent such as dimethylformamide and may involve phase transfer catalysis to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave irradiation or ultrasound to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Olanzapine 2-Carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Olanzapine 2-Carboxaldehyde include:

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. These modifications make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVWUCKQZRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858247
Record name 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330277-34-3
Record name 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine 2-Carboxaldehyde
Reactant of Route 2
Reactant of Route 2
Olanzapine 2-Carboxaldehyde
Reactant of Route 3
Olanzapine 2-Carboxaldehyde
Reactant of Route 4
Olanzapine 2-Carboxaldehyde
Reactant of Route 5
Olanzapine 2-Carboxaldehyde
Reactant of Route 6
Olanzapine 2-Carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.